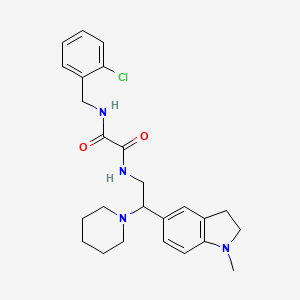![molecular formula C8H5Cl2N3O2 B2878117 methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1638760-75-4](/img/structure/B2878117.png)
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized using microwave techniques . For example, a related compound was synthesized by adding dimethyl malonate to a solution of NaOMe in MeOH .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with two chlorine atoms and a methyl ester group . The InChI code for this compound is 1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.05 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C . It is soluble in DMSO, ethyl acetate, and methanol .Aplicaciones Científicas De Investigación
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a number of applications in scientific research. It is used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system. This makes it useful in research related to Alzheimer’s disease, as well as other neurological disorders. It is also used in research related to cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has been used in studies of the immune system, as it has been found to inhibit the production of certain cytokines.
Mecanismo De Acción
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has been found to inhibit acetylcholinesterase by binding to the enzyme’s active site and preventing the breakdown of acetylcholine. This results in an increase in the amount of acetylcholine in the nervous system, which can have a variety of effects. In addition, this compound has been found to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins involved in cell division and proliferation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the nervous system, which can result in increased alertness, improved memory, and improved cognitive function. In addition, this compound has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the production of certain cytokines involved in the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize, and is readily available from chemical suppliers. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the laboratory. One of the major limitations is that it is a potent inhibitor of acetylcholinesterase, and so should be handled with care in order to avoid any potential toxicity.
Direcciones Futuras
The use of methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate in scientific research has the potential to lead to a number of advances. For example, further research into its effects on the nervous system could lead to new treatments for neurological disorders such as Alzheimer’s disease. Additionally, further research into its effects on cancer cells could lead to new treatments for a variety of types of cancer. Additionally, further research into its effects on the immune system could lead to new treatments for a variety of immune-related conditions. Finally, further research into its biochemical and physiological effects could lead to a better understanding of a variety of biological processes.
Métodos De Síntesis
Methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be synthesized from the reaction of 2,4-dichloro-5-nitrobenzaldehyde and cyanamide in the presence of an acid catalyst. This reaction results in the formation of the desired product, this compound, as well as a byproduct of ammonium chloride.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-7(14)3-2-11-6-4(3)5(9)12-8(10)13-6/h2H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZFQMKBMQCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)




![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)